molecular formula C25H26N2O5 B12174591 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B12174591
M. Wt: 434.5 g/mol
InChI Key: SJIPHDYGTZDAMT-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features a chromenyl group and a carbazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Chromenyl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl ring.

    Hydroxylation and Dimethylation: The chromenyl ring is then hydroxylated and dimethylated using reagents such as dimethyl sulfate and sodium hydroxide.

    Coupling with Carbazolyl Group: The chromenyl intermediate is then coupled with a carbazolyl derivative through an etherification reaction, often using reagents like potassium carbonate and acetone.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted acetamides or ethers.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.

    Antioxidant Activity: The hydroxyl group may confer antioxidant properties.

Medicine

    Drug Development:

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group may interact with active sites of enzymes, while the carbazolyl group could interact with receptor sites, modulating their activity. The hydroxyl and carbonyl groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]ethanoic acid

Uniqueness

The presence of both the chromenyl and carbazolyl groups in 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide makes it unique compared to other similar compounds. This dual functionality allows for a broader range of interactions and applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C25H26N2O5/c1-25(2)12-20(29)23-19(28)10-14(11-21(23)32-25)31-13-22(30)26-18-9-5-7-16-15-6-3-4-8-17(15)27-24(16)18/h3-4,6,8,10-11,18,27-28H,5,7,9,12-13H2,1-2H3,(H,26,30)

InChI Key

SJIPHDYGTZDAMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3CCCC4=C3NC5=CC=CC=C45)O)C

Origin of Product

United States

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